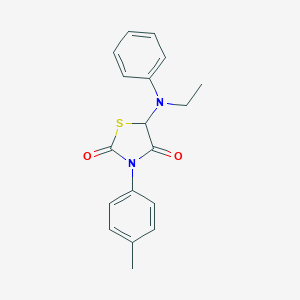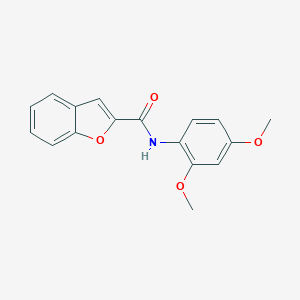![molecular formula C18H17N3O2S2 B259040 N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)
N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a novel chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and to reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide in lab experiments is its potential therapeutic effects. This compound has shown promising results in various fields of research, making it a potentially valuable tool for further investigation. However, one of the limitations of using this compound is its limited availability and high cost.
Future Directions
There are several future directions for the investigation of N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in various cancer types and to elucidate its mechanism of action. Another potential direction is the investigation of its potential as a neuroprotective and anti-inflammatory agent. Further studies are needed to determine the efficacy of this compound in various neurological disorders and to elucidate its mechanism of action. Additionally, further studies are needed to investigate the potential use of this compound in drug development and as a tool for further scientific research.
Synthesis Methods
The synthesis of N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-amino-5-chlorobenzoic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid to obtain the final product.
Scientific Research Applications
N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide has shown promising results in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In pharmacology, it has been studied for its potential as a neuroprotective and anti-inflammatory agent. In biochemistry, it has been investigated for its potential as an enzyme inhibitor.
properties
Molecular Formula |
C18H17N3O2S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(4-acetylspiro[1,3,4-thiadiazole-5,1'-2,3-dihydrobenzo[f]thiochromene]-2-yl)acetamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-11(22)19-17-20-21(12(2)23)18(25-17)9-10-24-15-8-7-13-5-3-4-6-14(13)16(15)18/h3-8H,9-10H2,1-2H3,(H,19,20,22) |
InChI Key |
LTZWLFFJQOJPSQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C2(S1)CCSC3=C2C4=CC=CC=C4C=C3)C(=O)C |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)CCSC3=C2C4=CC=CC=C4C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)


![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)